![molecular formula C20H30O2 B4334449 2,2,6-TRIMETHYL-6-[4-(2,6,6-TRIMETHYLOXAN-2-YL)BUTA-1,3-DIYN-1-YL]OXANE](/img/structure/B4334449.png)
2,2,6-TRIMETHYL-6-[4-(2,6,6-TRIMETHYLOXAN-2-YL)BUTA-1,3-DIYN-1-YL]OXANE
Descripción general
Descripción
2,2’-Buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes a butadiyne core flanked by two tetrahydropyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) typically involves the coupling of terminal alkynes. One common method is the homocoupling of terminal alkynes using a copper catalyst under basic conditions. For example, a mixture of copper(II) chloride and triethylamine can be used to catalyze the reaction at elevated temperatures, resulting in the formation of the butadiyne core .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, protective groups such as trimethylsilyl can be used to facilitate the handling and purification of intermediates .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diketones or other oxidized derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
2,2’-Buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of conjugated polymers and other advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2,2’-buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) involves its ability to participate in various chemical reactions due to the presence of the butadiyne core and tetrahydropyran rings. The compound can act as a ligand, forming complexes with metal ions, or as a reactive intermediate in organic synthesis. Its molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Buta-1,3-diyne-1,4-diyldipyridine: Similar structure but with pyridine rings instead of tetrahydropyran rings.
1,4-Diphenyl-1,3-butadiyne: Contains phenyl groups instead of tetrahydropyran rings.
Uniqueness
2,2’-Buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) is unique due to the presence of the tetrahydropyran rings, which provide additional sites for chemical modification and enhance its solubility and stability in various solvents. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles .
Propiedades
IUPAC Name |
2,2,6-trimethyl-6-[4-(2,6,6-trimethyloxan-2-yl)buta-1,3-diynyl]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-17(2)11-9-15-19(5,21-17)13-7-8-14-20(6)16-10-12-18(3,4)22-20/h9-12,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXGYNJUKJKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CC#CC2(CCCC(O2)(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


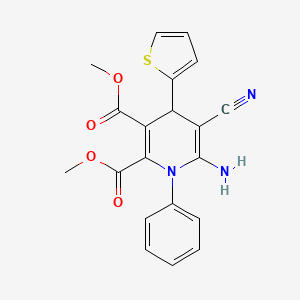
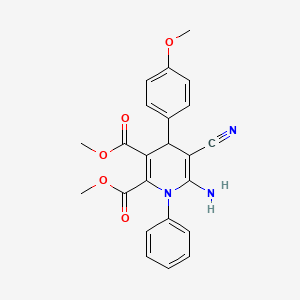
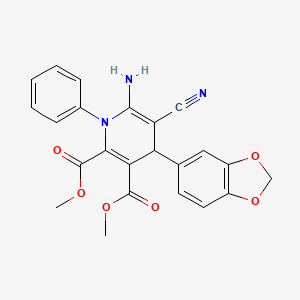
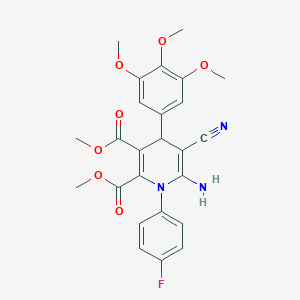
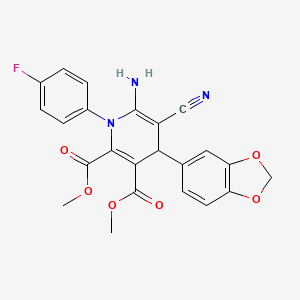
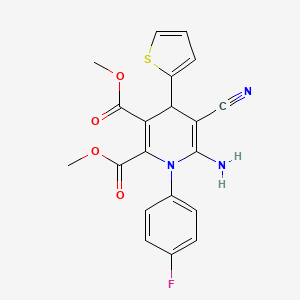
![4-[4-(4-METHOXYBENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4334433.png)
![4-[2-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4334444.png)
![4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4334445.png)
![N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334452.png)
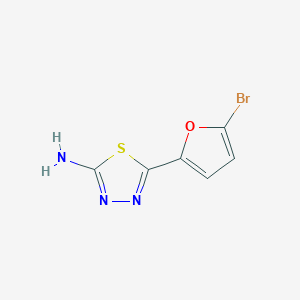
![1-(2-FLUORO-5-{IMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)PIPERIDINE](/img/structure/B4334457.png)
![2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE](/img/structure/B4334458.png)
![1-METHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE](/img/structure/B4334460.png)
